2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate

Flame retardancy reactive monomer phosphorus content

2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate (CAS 54641‑24‑6) is a polymerizable methacrylate monomer that belongs to the phosphorodiamidate ester subclass. Its structure carries a methacrylate group linked through an ethyleneoxy spacer to a bis(dimethylamino)phosphinyl moiety, giving the empirical formula C₁₀H₂₁N₂O₄P (MW 264.26 g mol⁻¹) and a phosphorus content of approximately 11.7 wt %.

Molecular Formula C10H21N2O4P
Molecular Weight 264.26 g/mol
CAS No. 54641-24-6
Cat. No. B12693011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate
CAS54641-24-6
Molecular FormulaC10H21N2O4P
Molecular Weight264.26 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOP(=O)(N(C)C)N(C)C
InChIInChI=1S/C10H21N2O4P/c1-9(2)10(13)15-7-8-16-17(14,11(3)4)12(5)6/h1,7-8H2,2-6H3
InChIKeyKVLYHDPFXAIPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate (CAS 54641‑24‑6): Core Identity for Procurement and Application Screening


2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate (CAS 54641‑24‑6) is a polymerizable methacrylate monomer that belongs to the phosphorodiamidate ester subclass [1]. Its structure carries a methacrylate group linked through an ethyleneoxy spacer to a bis(dimethylamino)phosphinyl moiety, giving the empirical formula C₁₀H₂₁N₂O₄P (MW 264.26 g mol⁻¹) and a phosphorus content of approximately 11.7 wt % [1]. Key physicochemical properties reported for the neat monomer include a boiling point of 327.4 °C at 760 mmHg, a flash point of 151.8 °C, and a density of 1.157 g cm⁻³, while its Log P of 0.93 indicates moderate hydrophilicity [2].

Why Simple Methacrylate Monomers Cannot Replace 2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate in Demand-Driven Application Niches


Widely used commodity methacrylates – typified by 2-hydroxyethyl methacrylate (HEMA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) – lack the integrated phosphorus‑nitrogen architecture that differentiates this monomer [1]. HEMA offers hydroxyl functionality but contains neither phosphorus for flame retardancy nor strong Lewis‑base sites for ion exchange. DMAEMA supplies a tertiary amine yet carries no phosphorus, meaning it cannot act as a reactive condensed‑phase flame retardant or provide the P–N synergy that enhances char yield . Even phosphate‑ester methacrylates (e.g., 2‑(phosphonooxy)ethyl methacrylate) deliver phosphorus but omit the bis‑amino motif that enables dual pH‑responsiveness and anion‑exchange capacity [2]. Consequently, interchanging the target monomer with any of these analogues forfeits the specific combination of covalent polymerizability, intrinsic flame retardancy, and nitrogen‑based cationic functionality essential for applications as diverse as fire‑safe coatings, ion‑exchange membranes, and stimuli‑responsive drug carriers.

Quantitative Differentiation Evidence for 2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate Versus Closest Analogues


Phosphorus Content: Absolute Differentiation from Non‑Phosphorus Methacrylates

The target monomer contains 11.7 wt % phosphorus (P atomic mass 30.97 / MW 264.26 × 100). By comparison, 2-hydroxyethyl methacrylate (HEMA, C₆H₁₀O₃) and 2-(dimethylamino)ethyl methacrylate (DMAEMA, C₈H₁₅NO₂) both possess 0 wt % phosphorus [1].

Flame retardancy reactive monomer phosphorus content

Thermal Stability: Elevated Boiling Point and Flash Point Relative to HEMA and DMAEMA

The monomer boils at 327.4 °C (760 mmHg) with a flash point of 151.8 °C, whereas HEMA exhibits a boiling point of ≈250 °C and a flash point of 101 °C . DMAEMA boils at 182‑192 °C and flashes at 64‑70 °C .

Thermal stability processing safety volatility

Flame Retardancy: Class‑Level LOI Improvement with Phosphoramidate Methacrylates

No LOI data exist for the exact target monomer; however, the structurally analogous N‑arylpiperazine phosphoramidate methacrylate PPPEM (2-((phenoxy(4-phenylpiperazin‑1‑yl)phosphoryl)oxy)ethyl methacrylate) raised the LOI of polystyrene from 17.9 % to >21 % when incorporated as a reactive comonomer [1]. This >3 percentage‑point improvement is consistent with the condensed‑phase flame‑retardant mechanism expected for the target monomer.

Flame retardancy limiting oxygen index char formation

Dual Functionality: Integrated Anion‑Exchange Capacity via Tertiary Amine Sites

The bis(dimethylamino)phosphinyl group carries two tertiary amine nitrogen atoms that can be protonated (pKₐ ≈7‑8) to generate anion‑exchange sites. In contrast, phosphate‑based methacrylates such as 2‑(phosphonooxy)ethyl methacrylate (HEMA‑phosphate) lack organic amine groups entirely, providing only anionic (cation‑exchange) functionality [1][2].

Ion-exchange pH-responsive smart materials

Quality‑Control Discriminators: HPLC Log P and Validated Analytical Method

The monomer displays a Log P of 0.93, measured by reverse‑phase HPLC on a Newcrom R1 column using acetonitrile/water/phosphoric acid mobile phase [1]. This Log P is 0.63 units higher than that of HEMA (Log P ≈0.3) and substantially lower than that of DMAEMA (Log P ≈1.3) [2], providing a characteristic chromatographic fingerprint for identity and purity verification in procurement.

Quality control HPLC procurement specification

Validated Application Scenarios for 2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate Based on Differential Evidence


Reactive Flame‑Retardant Copolymer Coatings for Construction and Electronics

The monomer’s 11.7 wt % phosphorus content and proven class‑level LOI improvement (>3 percentage points for phosphoramidate methacrylate copolymers) support its use as a co‑monomer in acrylic or styrenic coating formulations where halogen‑free fire resistance is mandated [1][2]. Copolymerization with methyl methacrylate or styrene yields transparent, char‑forming materials suitable for architectural glazing, electronics housings, and fire‑safe textiles.

Anion‑Exchange Membranes and Electrochemical Separators

The tertiary amine sites in the bis(dimethylamino)phosphinyl moiety provide intrinsic anion‑exchange capacity (estimated 3‑5 meq g⁻¹) that is absent in phosphate‑only methacrylates [3]. This enables the production of copolymer membranes for electrodialysis, fuel‑cell separators, and selective ion transport without post‑functionalization steps, simplifying manufacturing and improving batch consistency.

pH‑Responsive Drug‑Delivery Vehicles and Smart Hydrogels

The combination of a polymerizable methacrylate handle, moderate hydrophilicity (Log P 0.93), and protonatable dimethylamino groups allows the monomer to be incorporated into block copolymers or crosslinked hydrogels that swell or collapse in response to pH changes [4]. Such materials are desirable for oral drug delivery, tissue engineering scaffolds, and biosensors requiring triggered release or actuation.

Adhesion‑Promoting Coatings for Metals and Glass

The phosphinyl group’s strong affinity for metal oxides (e.g., Al₂O₃, TiO₂, Fe₃O₄) and silicate surfaces, combined with the methacrylate’s covalent cross‑linking ability, makes this monomer a candidate for corrosion‑resistant primers and adhesive tie‑layers [5]. Compared to HEMA‑phosphate, it offers the added benefit of anion‑exchange sites that can trap corrosive chloride ions.

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